Cas no 2229636-08-0 (3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione)
3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione
- EN300-1769763
- 3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione
- 2229636-08-0
-
- Inchi: 1S/C11H8N4O3/c16-9-5-8(11(17)18-9)6-2-1-3-7(4-6)10-12-14-15-13-10/h1-4,8H,5H2,(H,12,13,14,15)
- InChI Key: CPODWVJTSMMOGG-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)C1C=CC=C(C2N=NNN=2)C=1)=O
Computed Properties
- Exact Mass: 244.05964013g/mol
- Monoisotopic Mass: 244.05964013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 97.8Ų
3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769763-0.05g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1769763-0.1g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1769763-0.25g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1769763-0.5g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1769763-1.0g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1769763-2.5g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1769763-5.0g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1769763-10.0g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1769763-1g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1769763-5g |
3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]oxolane-2,5-dione |
2229636-08-0 | 5g |
$3645.0 | 2023-09-20 |
3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione
Introduction to 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione (CAS No. 2229636-08-0)
3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione, identified by the CAS number 2229636-08-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework that combines a phenyl ring with an oxolane core, further functionalized by a tetrazole moiety. The presence of these distinct structural elements imparts unique chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and development.
The tetrazole group is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, tetrazole derivatives have been extensively studied for their potential to modulate enzyme activity and interfere with pathogenic processes. The integration of this group into the phenyloxolane scaffold in 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione creates a molecule with enhanced binding affinity and selectivity towards biological targets. This structural design has opened up new avenues for investigating its pharmacological effects.
The oxolane ring in the compound contributes to its stability and flexibility, allowing it to interact effectively with biological macromolecules. Additionally, the dione functionality at the 2,5 positions introduces polarity and reactivity that can be exploited for further chemical modifications. These features make 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione a versatile intermediate in synthetic chemistry and a promising lead compound for therapeutic applications.
Recent advancements in computational chemistry have enabled the prediction of binding affinities and interaction patterns of this compound with various biological targets. Studies using molecular docking simulations suggest that 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione may exhibit inhibitory effects on enzymes involved in inflammatory pathways. This finding aligns with the growing interest in developing small-molecule inhibitors as treatments for chronic inflammatory diseases.
In vitro experiments have begun to unravel the mechanistic basis of its biological activity. Preliminary data indicate that the compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis. By inhibiting COX enzymes, 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione may offer a novel approach to managing pain and inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of potential therapeutic candidates like 3-3-(1H-1,2,3,4-tetrazol-5-yl)phenyloxolane-2,5-dione. These computational tools can predict pharmacokinetic properties and assess toxicity profiles early in the development process. Such high-throughput virtual screening methods have been instrumental in prioritizing compounds for further experimental validation.
One of the most exciting aspects of this compound is its potential for structure-based drug design. High-resolution crystal structures of protein targets complexed with analogs of 3-(1H-pyrazolo[4,[email protected]`]-pyrimidin)-4-amines have provided insights into how these molecules interact at the atomic level. These structural insights are being used to optimize the scaffold and functional groups for improved potency and selectivity.
The synthesis of 2229636–08–0 involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cycloaddition reactions between azides and alkynes to form the tetrazole ring fused with the oxolane core. Subsequent functionalization at the 2-position introduces the dione moiety through oxidation reactions. These synthetic strategies demonstrate how complex molecular architectures can be constructed with precision and efficiency.
The pharmaceutical industry is increasingly focused on developing treatments that target specific disease pathways without causing systemic side effects. The unique properties of 2229636–08–0, particularly its ability to modulate enzyme activity selectively at low concentrations, make it an attractive candidate for further development. Researchers are exploring derivatives that enhance solubility while maintaining bioactivity, ensuring better pharmacokinetic profiles for potential therapeutic use.
As our understanding of disease mechanisms grows more sophisticated, so does our ability to design molecules that interact specifically with disease-causing targets. The combination of tetrazole chemistry with oxolane scaffolds exemplifies this trend toward rational drug design, where each structural element is carefully chosen to optimize biological activity.*
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